molecular formula C16H10ClNO3 B2557915 6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 38485-83-5

6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2557915
CAS No.: 38485-83-5
M. Wt: 299.71
InChI Key: BLGKBQIVWYBPEH-UHFFFAOYSA-N
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Description

6-Chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic coumarin derivative designed for research applications in medicinal chemistry and drug discovery. This compound is of significant interest in the development of novel therapeutic agents, particularly in the fields of antibacterial and anticancer research. Substituents at the C-3 position of the coumarin core, such as the carboxamide group in this molecule, are coveted for the development of new antibacterial agents . Furthermore, coumarin amide derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines in vitro, making them promising scaffolds for antitumor drug development . The core coumarin structure is known for its low molecular weight, simple structure, and high bioavailability, which makes it an attractive lead compound in pharmaceutical research . Researchers can utilize this chemical as a key intermediate or precursor for further structural modifications to explore structure-activity relationships (SAR) and optimize biological potency. Its structure is consistent with compounds that have shown value in inhibiting critical enzymatic targets. Application Note: This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a laboratory setting. It is not for diagnostic or therapeutic use. Safety Note: For safety information, refer to the associated Material Safety Data Sheet (MSDS). Researchers should handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.

Properties

IUPAC Name

6-chloro-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c17-11-6-7-14-10(8-11)9-13(16(20)21-14)15(19)18-12-4-2-1-3-5-12/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGKBQIVWYBPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Amidation via Carboxylic Acid Intermediate

The most widely documented method involves the amidation of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with aniline. This two-step process begins with the preparation of the carboxylic acid precursor, followed by its reaction with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is typically conducted in dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions (60–80°C) for 6–8 hours.

Key Reaction Conditions:

  • Molar Ratio: 1:1.2 (carboxylic acid to aniline)
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Yield: 72–78% after purification via column chromatography

Nuclear Magnetic Resonance (NMR) analysis confirms successful amide bond formation, with characteristic peaks at δ 8.2 ppm (amide NH) and δ 167 ppm (carbonyl carbon) in $$^{1}\text{H}$$- and $$^{13}\text{C}$$-NMR spectra, respectively.

Microwave-Assisted Synthesis

A microwave-enhanced approach significantly reduces reaction times while improving yields. As demonstrated in the synthesis of analogous chromene derivatives, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid and aniline are irradiated at 120°C for 8–10 minutes in DMF with selenium dioxide as an oxidizing agent. This method achieves yields of 89–92% , compared to 75–80% in conventional thermal reactions.

Advantages of Microwave Synthesis:

  • Time Efficiency: 10 minutes vs. 6 hours (conventional)
  • Reduced Byproducts: Higher purity due to controlled heating
  • Scalability: Applicable to gram-scale production

Chlorination and Functional Group Modifications

Functionalization of the Carboxamide Group

Post-amidation modifications are limited due to the stability of the carboxamide bond. However, the phenyl group can undergo electrophilic substitution reactions (e.g., nitration, sulfonation) under acidic conditions, though these are seldom required for the parent compound.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using silica gel column chromatography with eluents such as ethyl acetate/hexane (3:7) . High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1695 cm$$^{-1}$$ (C=O stretch) and 3260 cm$$^{-1}$$ (N-H stretch).
  • Mass Spectrometry: Molecular ion peak at m/z 313 ([M+H]$$^+$$).

Comparative Analysis of Synthetic Methods

Parameter Conventional Method Microwave Method
Reaction Time 6–8 hours 8–10 minutes
Yield 72–78% 89–92%
Energy Consumption High Low
Byproduct Formation Moderate Minimal

Data derived from.

Industrial-Scale Production Considerations

Solvent Recycling

DMF and DCM are recovered via distillation, reducing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted coumarin derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide can be categorized into several key areas:

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications due to its diverse biological activities:

  • Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects in vitro and in vivo. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes:

  • Pancreatic Lipase Inhibition : This compound has been shown to inhibit pancreatic lipase, an enzyme critical for lipid digestion. Its mechanism involves binding to the active site of the enzyme, leading to reduced fat absorption and potential applications in obesity management.

Biochemical Probes

Due to its structural properties, this compound can serve as a biochemical probe in various assays to study enzyme activity and cellular responses. Its ability to selectively interact with biological targets makes it valuable in research settings aimed at understanding disease mechanisms.

Case Studies

Several studies have highlighted the efficacy and potential applications of this compound:

Antimicrobial Studies

A study evaluated the antimicrobial activity of this compound against Mycobacterium tuberculosis, revealing an IC50 value that indicates significant antibacterial activity, suggesting potential use in tuberculosis treatment .

Cytotoxicity Assays

In vitro assays demonstrated that this compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safe anticancer therapies.

Enzyme Inhibition Profiles

A detailed analysis showed that this compound had inhibitory effects on acetylcholinesterase (AChE), with an IC50 value comparable to established inhibitors. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Biological ActivityIC50 (μM)Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
AChE Inhibition0.25Comparable to standard treatments
Cytotoxicity (Cancer Cell Lines)10.5Selective against cancer cells

Mechanism of Action

The mechanism of action of 6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity Chlorine vs. Sulfamoylphenyl (Compound 12): The chlorine atom in the target compound may enhance electrophilicity and membrane permeability compared to the polar sulfamoyl group in 12, which could improve binding to enzymes like carbonic anhydrases . Phenyl vs. The methoxy group in may enhance blood-brain barrier penetration.

Synthetic Accessibility

  • The target compound likely shares a similar synthetic route to 12 , involving condensation of salicylaldehyde derivatives with activated carbonyl intermediates under acidic conditions . In contrast, the oxime ester in requires additional steps, such as oxime formation and acylation, reducing overall yield (74% after recrystallization) .

Physical and Spectral Properties Chlorine Substituent: The chloro group at position 6 would cause a downfield shift in the aromatic proton NMR signals (e.g., δ ~7.5–8.0 ppm) compared to electron-donating groups like diethylamino (δ ~6.5–7.0 ppm in ). Carboxamide vs. Oxime Ester: The carboxamide in the target compound exhibits a characteristic NH stretch (~3300 cm⁻¹ in IR) absent in the oxime ester of , which shows nitro group vibrations (~1520 cm⁻¹) .

Therapeutic Potential The benzothiazole-containing analog in demonstrates the impact of heterocyclic substituents, likely targeting kinases or DNA repair enzymes. In contrast, the target compound’s phenyl group may favor interactions with cyclooxygenase or histone deacetylases.

Biological Activity

6-Chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN1O3C_{16}H_{12}ClN_{1}O_{3}. The structure features a chromene core with a phenyl group and a carboxamide functional group, which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects primarily through apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assessment
A study conducted using the MTT assay revealed that this compound showed moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The IC50 values were reported as follows:

Cell LineIC50 (μM)
MCF-768.4 ± 3.9
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6

These results suggest that the compound may be more potent against leukemia cells compared to breast cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various pathogens, revealing effective inhibition.

Case Study: Antimicrobial Evaluation
The compound was evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains, demonstrating significant antimicrobial effects:

PathogenMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings indicate its potential as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and inflammation.

  • Enzyme Inhibition : The compound has been shown to inhibit pancreatic lipase, which plays a crucial role in lipid metabolism. This inhibition can lead to reduced fat absorption and subsequent weight management benefits.
    • Binding Mechanism : The compound binds to the active site of pancreatic lipase, preventing substrate access and leading to enzyme inactivity .
  • Apoptosis Induction : The anticancer effects are mediated through pathways that induce apoptosis in cancer cells, likely involving the activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

This compound shares structural similarities with other coumarin derivatives but stands out due to its unique combination of functional groups that enhance its biological activities.

Compound TypeCommon Activities
Coumarin DerivativesAntioxidant, anti-inflammatory
Indole DerivativesAntiviral, anticancer
6-Chloro Compound Anticancer, antimicrobial

Q & A

Q. What are the standard synthetic routes for preparing 6-chloro-2-oxo-N-phenyl-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : A coumarin scaffold is constructed via the Pechmann condensation of substituted resorcinol derivatives with β-keto esters under acidic conditions. Chlorination at the 6-position is achieved using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane .

Carboxamide Introduction : The 3-carboxamide group is introduced via nucleophilic acyl substitution. For example, 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride is reacted with aniline in the presence of a base (e.g., triethylamine) in dry tetrahydrofuran (THF) at 0–5°C .

  • Key Purification Steps : Flash column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol yield high-purity crystals suitable for X-ray diffraction .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using δ 8.2–8.5 ppm (coumarin H-4), δ 7.3–7.6 ppm (phenyl protons), and δ 165–170 ppm (carbonyl carbons). Discrepancies in splitting patterns may arise from rotational isomerism in the carboxamide group .
  • X-ray Crystallography : Refinement via SHELXL (using Olex2 or similar software) confirms the planar coumarin core and dihedral angles between the phenyl ring and chromene system. Hydrogen-bonding networks (e.g., N–H···O) are analyzed using graph set notation (e.g., S(6) motifs) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting vs. X-ray structure) be resolved for this compound?

  • Methodological Answer :
  • Case Study : If NMR suggests a single conformer but X-ray reveals two rotamers, perform variable-temperature NMR (VT-NMR) to detect dynamic exchange. For example, coalescence temperatures near 100°C in DMSO-d6 indicate a low-energy barrier (<60 kJ/mol) for rotation about the C–N bond .
  • DFT Calculations : Optimize rotamer geometries at the B3LYP/6-31G(d) level to compare theoretical and experimental NMR shifts, resolving ambiguities in assignment .

Q. What strategies optimize reaction yields for analogues with bulky substituents on the phenyl ring?

  • Methodological Answer :
  • Solvent Screening : Replace THF with polar aprotic solvents (e.g., DMF) to stabilize transition states in sterically hindered substitutions.
  • Catalysis : Use 4-dimethylaminopyridine (DMAP) to accelerate acylation. For example, adding 10 mol% DMAP increases yields from 45% to 78% for ortho-substituted anilines .
  • Table :
SubstituentSolventCatalystYield (%)
-HTHFNone92
-NO₂ (ortho)DMFDMAP78

Q. How do intermolecular interactions influence the solid-state packing and solubility?

  • Methodological Answer :
  • Hydrogen-Bonding Analysis : Use Mercury software to map interactions from CIF files. The compound typically forms dimeric pairs via N–H···O=C bonds (R₂²(8) graphs), reducing solubility in nonpolar solvents .
  • Co-crystallization : Improve solubility by co-crystallizing with nicotinamide (1:1 molar ratio), disrupting dense packing via new O–H···N interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental bond lengths in the chromene core?

  • Methodological Answer :
  • Error Sources : Compare DFT-optimized geometries (e.g., B3LYP/def2-TZVP) with X-ray data. Deviations >0.02 Å in C–O bond lengths may indicate basis set limitations or missing solvent effects in simulations .
  • Validation : Re-refine X-ray data using the Hirshfeld atom refinement (HAR) method to account for aspherical electron density, improving agreement with theory .

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